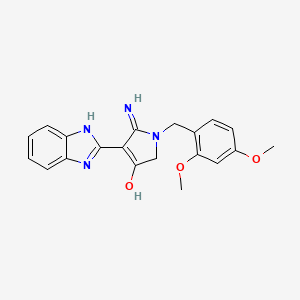

5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one

Description

This compound belongs to a class of heterocyclic molecules featuring a pyrrolone core fused with a benzimidazole moiety. The structure includes a 2,4-dimethoxybenzyl group at the 1-position, which contributes to its electronic and steric properties.

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-[(2,4-dimethoxyphenyl)methyl]-5-imino-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-26-13-8-7-12(17(9-13)27-2)10-24-11-16(25)18(19(24)21)20-22-14-5-3-4-6-15(14)23-20/h3-9,21,25H,10-11H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFIOFBZTHRRQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:

Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

Construction of the pyrrolone ring: This step may involve cyclization reactions starting from appropriate precursors.

Introduction of the dimethoxybenzyl group: This can be done via alkylation reactions using 2,4-dimethoxybenzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Reaction Conditions

Critical parameters influencing reaction outcomes include:

-

Temperature : Heating at 50–60°C for extended periods (e.g., 10 hours) during condensation steps .

-

Solvent systems : Dioxane/water (4:1) for coupling reactions , acetic acid for reductions .

-

Catalysts : Pd(0) complexes (e.g., Pd(PPh₃)₄) for cross-coupling , zinc for reductions .

Functional Group Reactivity

The compound’s structural features enable diverse chemical reactivity:

-

Amino group : Participates in nucleophilic substitution or acylation under basic conditions.

-

Pyrrolone core : Susceptible to electrophilic attack or ring-opening reactions.

-

Benzimidazole moiety : Can undergo alkylation or oxidation depending on substituents.

Characterization Techniques

Key analytical methods include:

-

1H/13C NMR : Confirms aromatic proton environments and functional group positions .

-

LC-MS : Validates molecular weight and purity (e.g., m/z 255.0 [M+H]⁺) .

-

Infrared (IR) spectroscopy : Identifies carbonyl (C=O) and amine (N–H) stretches.

Stability and Solubility

-

Stability : Requires controlled storage due to potential degradation of the amino and pyrrolone groups.

-

Solubility : Enhanced in polar aprotic solvents (e.g., DMF) for reaction workups .

Biological Activity Mechanisms

-

Protein kinase inhibition : Disruption of signaling pathways via covalent binding.

-

DNA intercalation : Stabilization of DNA structures through π-stacking interactions.

References Evitachem Product Page (2025). WO2020086857A1 Patent (2019). MDPI Synthesis of Thienopyrimidines (2021). Evitachem Product Page (2025). MDPI Benzimidazole Derivatives (2017).

Scientific Research Applications

The compound 5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic molecule with significant potential in various scientific research applications. Its unique structural features, including the benzimidazole and pyrrolidine moieties, suggest a wide range of biological activities and applications in medicinal chemistry, pharmacology, and materials science.

Structural Features

The compound's structure includes:

- A benzimidazole ring, known for its role in various pharmacological activities.

- A pyrrolidine ring that contributes to its potential bioactivity.

- Dimethoxybenzyl group that may enhance lipophilicity and biological interactions.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of benzimidazole exhibit anti-cancer, anti-inflammatory, and anti-microbial properties.

Case Studies:

- Anti-Cancer Activity : Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines.

Pharmacology

The compound may interact with various biological targets, including receptors involved in neurotransmission. Its potential as a selective serotonin receptor modulator has been explored.

Pharmacological Insights:

- Serotonin Receptor Modulation : Research indicates that compounds containing benzimidazole can influence serotonin receptors, which are crucial in mood regulation and anxiety disorders.

Material Science

Due to its unique chemical structure, this compound may also find applications in developing novel materials, such as organic semiconductors or sensors.

Material Applications:

- Organic Electronics : The electronic properties of the compound could be harnessed in organic photovoltaic cells or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or nucleic acids, and the pathways involved would be specific to the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares the target compound with its closest analogs based on substituent variations, molecular weight, and key properties inferred from the evidence:

*Estimated molecular formula and weight based on structural similarity to analogs.

Computational Insights

Density-functional theory (DFT) and wavefunction analysis (e.g., using Multiwfn ) could elucidate noncovalent interactions in these compounds. For example:

- The dimethoxybenzyl group may participate in stronger van der Waals interactions than the dichlorophenyl group due to its larger surface area.

- The benzimidazole ring’s aromaticity and hydrogen-bonding capacity could be modulated by substituent effects, as shown in studies using the Colle-Salvetti correlation-energy functional .

Biological Activity

The compound 5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The presence of the dimethoxybenzyl group enhances its lipophilicity, potentially improving its bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. The following sections detail specific biological activities observed in studies.

Anticancer Activity

-

Inhibition of Cell Proliferation :

- The compound demonstrated potent inhibition of proliferation in several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 3.0 µM to 10 µM , indicating strong efficacy compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

- Mechanism of Action :

- Molecular Docking Studies :

Case Studies

Several studies have evaluated the biological activity of this compound:

Study 1: In Vitro Evaluation

A study conducted on various human cancer cell lines reported that the compound exhibited significant cytotoxic effects with IC50 values below 10 µM . The highest activity was recorded against the MCF-7 cell line, where it showed an IC50 of 5.08 µM .

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanistic pathways activated by this compound. Results indicated that it not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways, evidenced by changes in mitochondrial membrane potential and the release of cytochrome c .

Data Summary Table

| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | A549 | 3.0 | Apoptosis via caspase activation |

| Antiproliferative | MCF-7 | 5.08 | Inhibition of VEGFR-2 |

| Cytotoxicity | HCT116 | <10 | Mitochondrial pathway activation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one?

- Methodological Answer : The compound can be synthesized via condensation reactions under acidic conditions. For example, benzene-1,2-diamine dihydrochloride (0.1 mole) is condensed with a precursor (e.g., substituted pyrrolidinone derivatives) in 4N HCl at 80°C for 5 hours, followed by basification to isolate the product . Similar protocols for benzimidazole-containing analogs involve refluxing in HCl and using magnetic stirring to ensure homogeneity . Purification is typically achieved via recrystallization or column chromatography.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Confirm the presence of aromatic protons (benzimidazole, dimethoxybenzyl) and pyrrolone NH/amine groups. Chemical shifts for methoxy groups (~δ 3.8–4.0 ppm) and benzimidazole protons (~δ 7.2–8.5 ppm) are key .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N content) to confirm purity.

- Melting Point : Compare with literature values to assess consistency.

Q. How can researchers design preliminary biological activity assays for this compound?

- Methodological Answer :

- In vitro enzyme inhibition : Use kinetic assays (e.g., fluorescence-based or spectrophotometric) with relevant targets (e.g., kinases or proteases). Adjust buffer conditions (e.g., pH 6.5 ammonium acetate buffer) to match physiological environments .

- Cytotoxicity screening : Employ MTT assays on cell lines (e.g., HeLa or HEK293) at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

- Methodological Answer :

- Temperature Modulation : Test reactions at 70–90°C (vs. standard 80°C) to balance reaction rate and decomposition .

- Catalyst Screening : Evaluate acid catalysts (e.g., HCl vs. H2SO4) or coupling agents (e.g., EDCI hydrochloride in DMF) to enhance condensation efficiency .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, dioxane) to improve solubility of intermediates .

Q. What strategies are effective for structure-activity relationship (SAR) studies on derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Modify the dimethoxybenzyl group (e.g., replace methoxy with ethoxy or halogens) or benzimidazole ring (e.g., introduce methyl/fluoro groups) to assess electronic effects .

- Scaffold Hybridization : Fuse with thiazole or pyrazole rings (see derivatives) to explore steric and electronic interactions .

- Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins.

Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC50 values)?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer pH, temperature, and incubation times across labs .

- Purity Verification : Re-analyze compound batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .

- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).

Q. What computational approaches are suitable for predicting the compound’s metabolic stability?

- Methodological Answer :

- In silico ADME Tools : Use SwissADME or ADMETLab to predict CYP450 metabolism, logP, and bioavailability.

- MD Simulations : Perform molecular dynamics (GROMACS) in lipid bilayers to assess membrane permeability.

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., cytochrome P450 interactions) using Schrödinger’s BioLuminate.

Q. How can the compound’s stability under varying pH conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t1/2) using first-order kinetics.

- Structural Elucidation of Degradants : Isolate major degradants via prep-HPLC and characterize using HRMS and 2D NMR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.